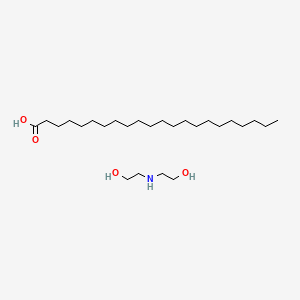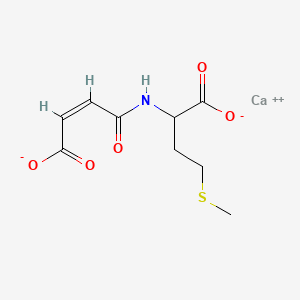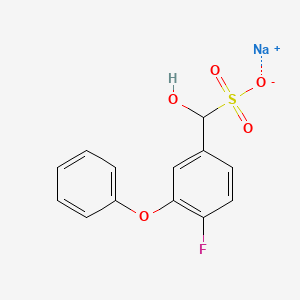
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, an amino vinyl linkage, and an indolium core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with a suitable indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles under basic or acidic conditions are employed.
Major Products Formed
The major products formed from these reactions include various substituted indolium derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(4-Methoxyphenyl)-1-(((2-(4-Morpholinyl)et)amino)carbonyl)vinyl)benzamide
Uniqueness
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolium core and thiocyanate group make it particularly versatile in various chemical transformations and applications .
Propiedades
Número CAS |
84196-24-7 |
|---|---|
Fórmula molecular |
C20H23N2O.CNS C21H23N3OS |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;thiocyanate |
InChI |
InChI=1S/C20H22N2O.CHNS/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;2-1-3/h5-14H,1-4H3;3H |
Clave InChI |
ZBDRPYAJKGDWMA-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



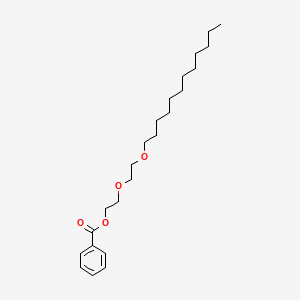
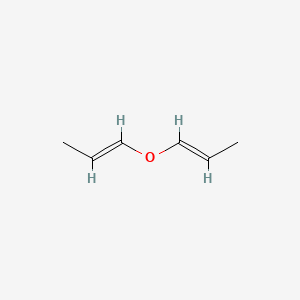

![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
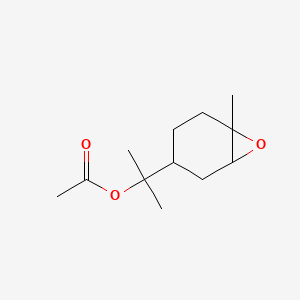
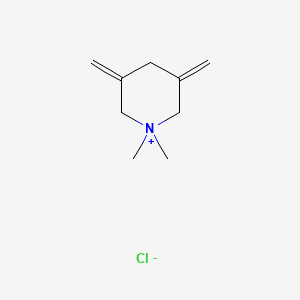

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
